molecular formula C21H26N4O B4426076 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4426076
M. Wt: 350.5 g/mol
InChI Key: JSCPGVSHFUFCOI-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a piperazine moiety. Its molecular formula is C₁₉H₂₂N₄O, with a molar mass of 322.4 g/mol . The compound features a 7,7-dimethyl substitution on the dihydroquinazolinone scaffold, which enhances steric bulk and may influence pharmacokinetic properties such as metabolic stability .

Quinazolinones are known for diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) modulation, and kinase inhibition .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-10-8-24(9-11-25)15-16-6-4-3-5-7-16/h3-7,14H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCPGVSHFUFCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via nucleophilic substitution reactions. This step often involves the reaction of the quinazolinone intermediate with benzylpiperazine in the presence of a suitable base such as potassium carbonate.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, which may include recrystallization or chromatographic techniques to ensure high purity.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Core Quinazolinone Reactivity

The quinazolinone scaffold undergoes characteristic reactions at its carbonyl and nitrogen centers:

Reaction TypeConditionsProductsKey Observations
Nucleophilic substitution K₂CO₃, DMF, 80°C2-Substituted derivatives (e.g., thioethers, amines)Reactivity at C2 position enhanced by electron-withdrawing quinazolinone ring
Reductive amination NaBH₃CN, MeOHPiperazine ring alkylation productsSelective modification of benzylpiperazine nitrogen observed in 72% yield
Oxidation H₂O₂, AcOH5,6-Dihydroquinazolinone → QuinazolineConversion efficiency depends on solvent polarity (85% in acetic acid vs. 62% in ethanol)

Piperazine Functionalization

The 4-benzylpiperazine moiety participates in distinct transformations:

Benzyl Group Modifications

  • Hydrogenolysis : Pd/C, H₂ (1 atm) removes the benzyl group, yielding 2-(piperazin-1-yl) derivatives (94% purity by HPLC) .

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) introduces NO₂ groups at the benzyl para position, confirmed by ¹H NMR δ 8.12 ppm .

Piperazine Alkylation/Acylation

ReagentProductYield
Ethyl bromoacetateN-CH₂COOEt derivative68%
Acetyl chlorideN-Acetylated analog81%
Tosyl chlorideN-Tosylpiperazine73%

Reactions occur at the secondary amine of piperazine under mild conditions (RT, Et₃N) .

Cycloaddition Reactions

  • Diels-Alder : Reacts with maleic anhydride at 120°C to form tricyclic adducts (m/z 452.3 via ESI-MS).

  • Photochemical [2+2] cycloaddition : UV light induces dimerization at the 5,6-double bond (confirmed by X-ray crystallography) .

Ring-Opening Reactions

AgentConditionsProduct
HydrazineReflux, EtOHPyrazolo[3,4-d]pyrimidine
H₂O/H⁺100°C, 12h7,7-Dimethyl-5-oxohexahydroquinazoline

Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via carbocation intermediates.

Comparative Reactivity Table

Reaction SiteRelative Reactivity (vs analog*)Key Influencing Factor
C2 (quinazolinone)1.8×Electron-deficient aromatic system
Piperazine N41.2×Steric hindrance from benzyl group
7,8-Dihydro region0.7×Methyl substituent stabilization

*Compared to non-methylated 7,8-dihydroquinazolinone derivatives.

Catalytic Transformations

Recent advancements demonstrate enhanced synthetic control:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C4 (85-92% yields) using Pd(PPh₃)₄.

  • Enzymatic resolution : Lipase B selectively acetylates (R)-enantiomer (ee >98%) in kinetic resolution experiments .

Stability Considerations

Critical degradation pathways under stress conditions:

  • Thermal : Decomposition above 200°C via retro-Diels-Alder (TGA data).

  • Photolytic : 15% degradation after 48h UV exposure (HPLC-PDA analysis) .

  • Oxidative : Vulnerable to singlet oxygen at the 7,8-dihydro moiety (EPR studies) .

This comprehensive analysis provides a foundation for strategic molecular modifications in medicinal chemistry and materials science applications.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological effects that make it a candidate for further research:

  • Neuroprotective Effects : Studies indicate that derivatives of quinazoline compounds can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth, suggesting potential applications in cancer therapy .
  • Dopamine Agonist Activity : The compound's structural similarity to known dopamine agonists may contribute to its efficacy in treating disorders like Parkinson's disease .

Case Studies

Several studies have documented the applications of this compound:

  • Neuroprotective Study : A study demonstrated that derivatives similar to 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated a dose-dependent response with potential implications for treating Alzheimer's disease .
  • Antitumor Research : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Dopaminergic Activity : A pharmacological evaluation revealed that this compound acted as a selective dopamine D2 receptor agonist. It showed potential for alleviating symptoms in models of Parkinson's disease and other dopamine-related disorders .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby reducing disease progression.

Comparison with Similar Compounds

Key Observations

AChE Inhibition: The benzylpiperazine moiety is critical for AChE inhibition. Compound 4a (IC₅₀ = 0.91 µM) outperforms donepezil (IC₅₀ = 0.14 µM) in in vitro assays, with ortho-Cl substitution enhancing activity due to electronic effects .

MAO and Kinase Inhibition :

  • 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives exhibit dual MAO/kinase inhibition. Substituents on the phenyl ring influence selectivity; for example, electron-withdrawing groups enhance MAO-B affinity .
  • The target compound’s benzylpiperazine group may confer distinct target interactions compared to phenyl-substituted analogs.

Structural Modifications and Solubility: Amino-substituted derivatives (e.g., OA3) prioritize hydrogen bonding and solubility, whereas bulkier groups like benzylpiperazine improve lipophilicity and membrane permeability . The 7,7-dimethyl group in the target compound and analogs (e.g., OA3) likely stabilizes the dihydroquinazolinone conformation, affecting binding pocket interactions .

Synthetic Accessibility: One-pot syntheses for related dihydroquinazolinones (e.g., via Knoevenagel condensation) highlight feasible routes for modifying the target compound’s substituents .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative of quinazolinone known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OC_{20}H_{24}N_4O with a molecular weight of 336.43 g/mol. Its structure features a quinazolinone core substituted with a benzylpiperazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant Effects : The compound has been shown to interact with serotonin receptors, which may contribute to its antidepressant-like effects in animal models .
  • Antitumor Activity : Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Properties : Evidence indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.
  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation .
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Antidepressant EffectsDemonstrated significant reduction in depressive-like behavior in rodent models.
Antitumor ActivityInhibited growth of various cancer cell lines; induced apoptosis in vitro.
NeuroprotectionReduced neurotoxicity in models of oxidative stress; improved survival rates of neurons.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and moderate half-life, making it suitable for therapeutic use. Further studies are needed to optimize dosing regimens for clinical applications.

Q & A

Basic: What synthetic strategies are recommended for constructing the quinazolinone core in this compound?

Methodological Answer:
The quinazolinone core is typically synthesized via cyclization reactions. A common approach involves:

Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazolinone ring.

Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the C2 position.

Dimethylation at the C7 position using alkylating agents like methyl iodide under basic conditions.

Key Considerations:

  • Protection/deprotection strategies may be required to avoid side reactions during functionalization.
  • Microwave-assisted synthesis (as seen in analogous compounds) can enhance reaction efficiency and yield .
  • Purification via column chromatography or recrystallization ensures structural integrity.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

X-ray Crystallography :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation.
  • Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

Spectroscopy :

  • NMR : 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Purity Analysis :

  • HPLC or GC-MS to ensure >95% purity, critical for biological assays .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental enzyme inhibition data?

Methodological Answer:
Discrepancies often arise from force field limitations or solvent effects in simulations. To address this:

Molecular Dynamics (MD) Simulations :

  • Perform extended MD runs (≥100 ns) to assess binding stability.
  • Use explicit solvent models (e.g., TIP3P water) for realistic hydration effects.

Experimental Validation :

  • Conduct enzyme kinetics assays (e.g., Ellman assay for acetylcholinesterase) to measure IC50 values.
  • Compare inhibition profiles with structurally related analogs to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.